1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
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Description
1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide, also known as MRS1477, is a small molecule that has been studied for its potential use in scientific research. MRS1477 is a selective antagonist of the P2Y14 receptor, a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and pain perception.
Scientific Research Applications
Synthesis and Antibacterial Activity
A series of compounds closely related to 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide have been synthesized and shown to possess significant antibacterial activities. For instance, Kostenko et al. (2008) demonstrated the synthesis of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, starting from ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates, which exhibited antistaphylococcal activity Kostenko et al., 2008.
Anticancer and Anti-inflammatory Agents
Further extending the chemical versatility, Rahmouni et al. (2016) reported the synthesis of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities Rahmouni et al., 2016. These findings underscore the compound's potential in the development of new therapeutic agents targeting cancer and inflammatory diseases.
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic systems using derivatives of 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide has been explored. Bakhite et al. (2005) prepared a variety of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, highlighting the compound's utility in the creation of complex heterocyclic structures with potential biological activities Bakhite et al., 2005.
Antimicrobial and Antifungal Activities
Compounds synthesized from 1-methyl-2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-1,2-dihydropyridine-3-carboxamide derivatives have been evaluated for their antimicrobial and antifungal properties. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the compound's potential in addressing infectious diseases Hossan et al., 2012.
properties
IUPAC Name |
1-methyl-2-oxo-N-(2-pyrimidin-5-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17-6-2-3-11(13(17)19)12(18)16-5-4-10-7-14-9-15-8-10/h2-3,6-9H,4-5H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDWGIPSAPEEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=CN=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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